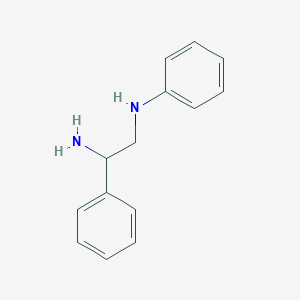

N1,2-Diphenylethane-1,2-diamine

Description

Overview of Vicinal Diamines as Chiral Scaffolds in Asymmetric Synthesis

Vicinal diamines, characterized by two amino groups on adjacent carbon atoms, are of immense interest to synthetic chemists. sigmaaldrich.com These compounds serve as fundamental building blocks and are found in numerous chiral catalysts and pharmaceutical agents. sigmaaldrich.com Their utility stems from their ability to act as chiral scaffolds, which are molecular frameworks that can be used to induce chirality in a chemical reaction.

The strategic placement of the amino groups allows vicinal diamines to form stable chelate rings with metal centers, a key feature in the construction of chiral catalysts. This coordination preorganizes the catalytic environment, influencing the stereochemical outcome of a reaction. Furthermore, these diamines can be synthetically modified to create a diverse range of chiral heterocyclic rings and β-lactams through ring-closure reactions. sigmaaldrich.com The synthesis of vicinal diamines, especially those that are unsymmetrically substituted, can be challenging, and researchers are continuously exploring unified approaches to their preparation. sigmaaldrich.com

Significance of N1,2-Diphenylethane-1,2-diamine in Chiral Catalyst Design

This compound, often referred to by various synonyms such as (1R,2R)-(+)-1,2-Diphenylethylenediamine, is a prominent member of the vicinal diamine family. innospk.com Its significance in chiral catalyst design is underscored by its widespread application as a chiral ligand. innospk.com The presence of two phenyl groups on the ethane (B1197151) backbone and the two amino groups creates a rigid and well-defined chiral environment.

This specific diamine is a key component in the synthesis of various transition metal complexes that function as highly effective catalysts in a multitude of asymmetric reactions. The chirality of the diamine ligand is transferred to the catalytic site, enabling the production of one enantiomer of a product in excess over the other. This enantioselectivity is of paramount importance in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect.

The structural properties of this compound, such as its ability to form stable complexes with metals and induce a high degree of stereochemical control, make it a "privileged ligand" in asymmetric catalysis.

Scope and Academic Research Objectives within the Field of Diamine Chemistry

The field of diamine chemistry, particularly focusing on chiral vicinal diamines like this compound, is an active area of academic and industrial research. A primary objective is the development of novel and more efficient catalytic systems for asymmetric transformations. rsc.org Researchers are continually exploring new synthetic routes to access a wider variety of structurally diverse diamines, which can then be employed as ligands in catalysis. sigmaaldrich.com

Current research often focuses on:

Expanding the Reaction Scope: Applying known diamine-based catalysts to new types of chemical reactions to broaden their utility.

Improving Catalyst Performance: Fine-tuning the structure of the diamine ligand to enhance the enantioselectivity, activity, and stability of the catalyst.

Developing "Green" Catalytic Processes: Designing catalysts that can operate under environmentally friendly conditions, such as in water or with lower catalyst loadings. chemrxiv.org

Understanding Reaction Mechanisms: Utilizing computational and experimental studies to gain a deeper understanding of how these catalysts function, which can guide the design of future generations of more effective catalysts.

Recent studies have also investigated the potential of chiral diamine derivatives in other fields, such as in the development of novel antiviral and fungicidal agents, highlighting the broad applicability of this class of compounds. nih.gov The ongoing research in diamine chemistry promises to deliver new tools and strategies for the efficient and selective synthesis of complex chiral molecules.

Structure

3D Structure

Properties

IUPAC Name |

N',1-diphenylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14,16H,11,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORMNFOQTHQKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantiomeric Resolution of N1,2 Diphenylethane 1,2 Diamine

Key Synthetic Routes to N¹,²-Diphenylethane-1,2-diamine and its Derivatives

The primary methods for constructing the N¹,²-diphenylethane-1,2-diamine backbone involve the formation of carbon-nitrogen bonds on a C2-symmetric scaffold, typically starting from benzil (B1666583) or related precursors.

Reductive amination is a direct and widely utilized method for synthesizing N¹,²-diphenylethane-1,2-diamine and its N-substituted derivatives. This approach typically involves the reaction of a diketone, such as benzil, with an amine source in the presence of a reducing agent.

One common protocol is the reductive alkylation of (1S,2S)-1,2-diphenylethane-1,2-diamine with benzaldehyde (B42025) and a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in a solvent such as dichloromethane (B109758) to yield N-benzylated derivatives. For the synthesis of N-methylated derivatives, a two-step process can be employed, involving condensation with an aldehyde followed by reduction with a powerful hydride source like lithium aluminium hydride (LiAlH₄).

| Starting Material | Amine Source | Reducing Agent | Product | Yield |

| Benzil | Ammonia (B1221849) | H₂/Catalyst | rac-N¹,²-Diphenylethane-1,2-diamine | Variable |

| (1S,2S)-1,2-diphenylethane-1,2-diamine | Benzaldehyde | NaBH(OAc)₃ | (1S,2S)-N¹,N²-Dibenzyl-1,2-diphenylethane-1,2-diamine | ~95% Purity |

| (1S,2S)-1,2-diphenylethane-1,2-diamine | Aldehyde | LiAlH₄ | (1S,2S)-N¹,N²-Dialkyl-1,2-diphenylethane-1,2-diamine | ~80% |

This two-step strategy involves the initial condensation of a carbonyl compound with an amine to form an imine or di-imine intermediate, which is then reduced to the target diamine. A classic example starts with benzil, which is condensed with an amine followed by catalytic hydrogenation.

For instance, benzylamine (B48309) can react with benzaldehyde under acidic conditions to form an N-benzylidene benzylamine intermediate. This intermediate is then hydrogenated, often using a palladium catalyst, to yield N-benzyl benzylamine, a precursor that can undergo further reactions to form more complex diamines. Another variation involves the reduction of benzoin (B196080) using sodium borohydride (B1222165) to produce 1,2-diphenylethane-1,2-diol, which can then be converted to a diamine derivative through subsequent functional group manipulations and reduction steps. nih.gov

While visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-nitrogen bonds in the synthesis of various vicinal diamines, specific literature detailing the direct synthesis of N¹,²-diphenylethane-1,2-diamine using this method is not extensively documented. General strategies often involve the rhodium-catalyzed aziridination of alkenes followed by a ring-opening reaction with an amine nucleophile to access 1,2-vicinal diamines. organic-chemistry.org Another approach uses iodine to catalyze the stereospecific 1,2-diamination of unactivated alkenes. organic-chemistry.org The application of these modern techniques to the specific synthesis of N¹,²-diphenylethane-1,2-diamine represents a potential area for future research.

Strategies for Obtaining Enantiomerically Pure N¹,²-Diphenylethane-1,2-diamine

Since many applications, particularly in asymmetric catalysis, require enantiomerically pure forms of the diamine, the resolution of the racemic mixture is a critical step.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed. wikipedia.org In the context of synthesizing enantiopure N¹,²-diphenylethane-1,2-diamine derivatives, a chiral auxiliary can be attached to a precursor molecule to direct the formation of a specific stereoisomer. For example, chiral oxazolidinones or camphorsultam can be used to introduce chirality in alkylation or aldol (B89426) reactions that could be part of a multi-step synthesis of a specific N¹,²-diphenylethane-1,2-diamine derivative. wikipedia.org The use of pre-existing chiral pool materials, such as easily available chiral amino acids or terpenes, is another related strategy. tcichemicals.com

The most common and industrially scalable method for resolving racemic N¹,²-diphenylethane-1,2-diamine is through diastereomeric salt formation. This classical technique involves reacting the racemic base with a single enantiomer of a chiral acid, known as a resolving agent.

Tartaric acid is a frequently employed resolving agent for this purpose. When racemic N¹,²-diphenylethane-1,2-diamine is treated with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid), two diastereomeric salts are formed. These salts exhibit different physical properties, most importantly, different solubilities in a given solvent.

(rac)-Diamine + (L)-Tartaric Acid → [(R,R)-Diamine-(L)-Tartrate] + [(S,S)-Diamine-(L)-Tartrate]

Due to the difference in solubility, one diastereomeric salt will preferentially crystallize from the solution. The crystallized salt can be isolated by filtration. Subsequently, the chiral diamine enantiomer is recovered by treating the separated salt with a base to neutralize the tartaric acid. This process can yield the diamine with high enantiomeric excess. The formation of these diastereomeric salts can involve complex supramolecular structures, such as double helices, which facilitate the recognition and separation of the enantiomers. mdpi.com

| Resolving Agent | Target Enantiomer | Key Principle |

| L-(+)-Tartaric Acid | (1S,2S)- or (1R,2R)-diamine | Formation of diastereomeric salts with different solubilities. |

| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Chiral amines | Efficient resolution through partial diastereomeric salt formation. nih.gov |

| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Chiral amines | Efficient resolution through partial diastereomeric salt formation. nih.gov |

Optimization of Enantiomeric Resolution Procedures

The classical resolution of racemic N¹,²-diphenylethane-1,²-diamine is frequently achieved through the formation of diastereomeric salts with a chiral resolving agent. A commonly used agent for this purpose is tartaric acid. The optimization of this procedure is critical for maximizing the yield and enantiomeric excess of the desired enantiomer. Key parameters that are manipulated during optimization include the choice of solvent, the stoichiometry of the resolving agent, temperature profiles for crystallization and dissolution, and the control of pH.

The selection of an appropriate solvent system is paramount. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts ((R,R)-diamine-(+)-tartrate and (S,S)-diamine-(+)-tartrate). This differential solubility is the basis for the separation. Protic solvents like methanol (B129727) or ethanol (B145695) are often employed, sometimes in combination with water, to fine-tune the solubility characteristics. Optimization involves screening a range of solvents and solvent mixtures to identify the one that provides the best balance between high recovery of the less soluble diastereomer and effective precipitation, leading to high diastereomeric purity.

The stoichiometry between the diamine and the tartaric acid is another crucial factor. While a 1:1 molar ratio is the theoretical starting point for salt formation, empirical optimization might lead to the use of a slight excess of the resolving agent to drive the equilibrium towards the formation of the desired salt and suppress the solubility of the less soluble diastereomer. However, using a large excess can be wasteful and may complicate purification.

Temperature control during the crystallization process directly influences the kinetics and thermodynamics of the separation. A carefully controlled cooling rate can promote the growth of larger, purer crystals of the desired diastereomeric salt, minimizing the inclusion of the more soluble diastereomer. A typical optimization process involves studying the effect of different final temperatures and cooling profiles on both yield and purity.

The following table outlines key parameters and their impact on the optimization of the enantiomeric resolution of N¹,²-diphenylethane-1,²-diamine using tartaric acid.

| Parameter | Objective | Typical Conditions & Considerations |

| Solvent System | Maximize solubility difference between diastereomeric salts. | Screening of alcohols (e.g., methanol, ethanol), water, or mixtures thereof. The goal is to find a system where one salt is sparingly soluble and the other is highly soluble. |

| Resolving Agent Stoichiometry | Achieve high yield and purity of the desired diastereomeric salt. | Typically starts at a 1:1 molar ratio of diamine to tartaric acid. Adjusting the ratio can influence the precipitation equilibrium. |

| Temperature Profile | Control nucleation and crystal growth for high purity. | Gradual cooling is preferred over rapid cooling to prevent the trapping of impurities and the co-precipitation of the more soluble diastereomer. |

| Concentration | Ensure efficient crystallization without compromising purity. | The concentration of the reactants must be high enough for the less soluble salt to precipitate but not so high that the more soluble salt also crashes out. |

After the separation of the diastereomeric salt, the desired enantiomer is liberated by treatment with a base to neutralize the tartaric acid, followed by extraction.

Purification Techniques for Diastereomeric Mixtures

Following the formation of diastereomeric salts during chiral resolution, the resulting mixture must be purified to isolate one diastereomer from the other. The efficiency of this purification step is critical for obtaining the final enantiomer in high purity. The primary techniques employed for this purpose are chromatographic separation and recrystallization, which exploit the different physical properties of the diastereomers.

Chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful technique for the separation of diastereomers. When separating the diastereomeric salts of N¹,²-diphenylethane-1,²-diamine, standard achiral stationary phases can be effective since the diastereomers have distinct physical properties. However, for the direct separation of the enantiomers (after the resolving agent is removed) or for analytical purity checks, Chiral Stationary Phases (CSPs) are indispensable.

CSPs function by creating a chiral environment that interacts differently with each enantiomer, leading to different retention times. The separation is based on the formation of transient, diastereomeric complexes between the analytes and the chiral selector on the stationary phase. Several types of CSPs have been developed and are commercially available, with polysaccharide-based and Pirkle-type columns being very common.

For amines like N¹,²-diphenylethane-1,²-diamine, CSPs derived from or designed to separate similar compounds are effective. For instance, CSPs based on derivatives of (R,R)-1,2-diphenyl-1,2-ethanediamine itself have been successfully used to separate other chiral compounds. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation. Method development often involves screening a library of different chiral columns with various mobile phase compositions. Supercritical fluid chromatography (SFC) has also emerged as a valuable green alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency.

The table below summarizes various CSPs and their applicability for separating chiral amines and related compounds.

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase | Principle of Separation |

| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., RegisPack®, RegisCell® |

Ligand Design and Coordination Chemistry of N1,2 Diphenylethane 1,2 Diamine Derivatives

Rational Design and Structural Modification of N1,2-Diphenylethane-1,2-diamine Ligands

The versatility of the this compound scaffold allows for systematic modifications to fine-tune the steric and electronic properties of the resulting ligands. These modifications are crucial for optimizing the performance of their metal complexes in various catalytic applications.

N-Substituent Variations (e.g., N,N'-dimethyl, N,N'-dibenzyl)

The introduction of substituents on the nitrogen atoms of the diamine backbone is a common strategy to modulate the ligand's coordination properties.

N,N'-dimethyl-1,2-diphenylethane-1,2-diamine: This derivative is synthesized through methods like the pinacol (B44631) coupling of imines or by N-methylation of the parent diamine. orgsyn.org The presence of methyl groups on the nitrogen atoms alters the steric environment around the metal center upon complexation, which can influence the enantioselectivity of catalytic reactions. orgsyn.org This ligand is commercially available and used as a precursor for synthesizing chiral imidazolinium salts and in nickel-catalyzed cross-coupling reactions. sigmaaldrich.comchemicalbook.com

N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine: The synthesis of this bulkier ligand can be achieved through the reductive alkylation of (1S,2S)-1,2-diphenylethane-1,2-diamine with benzaldehyde (B42025). The larger benzyl (B1604629) groups provide a more defined chiral pocket in the resulting metal complexes, which is advantageous for achieving high stereoselectivity in reactions such as asymmetric synthesis.

Table 1: Selected N-Substituted this compound Derivatives and Their Properties

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| N,N'-dimethyl-1,2-diphenylethane-1,2-diamine | C16H20N2 | 240.34 | Alters steric environment, influences enantioselectivity. orgsyn.orgchemsynthesis.comguidechem.com |

| N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine | C28H28N2 | 392.54 | Creates a defined chiral pocket for high stereoselectivity. nih.gov |

Aromatic Ring Functionalization Strategies (e.g., Chlorophenyl, Methylphenyl, Trifluoromethylphenyl)

Modifying the phenyl rings of the this compound backbone offers another avenue for tuning the ligand's electronic properties. The introduction of electron-donating or electron-withdrawing groups can influence the electron density at the nitrogen atoms and, consequently, the stability and reactivity of the metal complexes.

Functionalization of aromatic rings is a direct and cost-effective method compared to modifications of other cyclic or linear structures. rsc.org For instance, the synthesis of N,N'-(4,6-dinitro-1,3-phenylene)dinitramide is achieved through a single-step nitration of 4,6-dinitrobenzene-1,3-diamine. rsc.org This highlights how functionalization can be a straightforward process.

The synthesis of various substituted 1,2-diamines has been explored through different methodologies. Visible-light-induced multicomponent decarboxylative coupling reactions have been employed to produce derivatives like N1-(4-methoxyphenyl)-N2-phenyl-1-(p-tolyl)ethane-1,2-diamine. rsc.org

Macrocyclization and Phosphine (B1218219) Modification for Enhanced Chiral Control

To further enhance the rigidity and chiral induction capabilities of this compound-based ligands, more complex structural modifications have been explored.

Macrocyclization: Incorporating the diamine unit into a macrocyclic framework restricts the conformational flexibility of the ligand. This pre-organization can lead to a more defined and stable coordination geometry around the metal center, which is often beneficial for achieving higher levels of enantioselectivity in catalysis.

Phosphine Modification: The introduction of phosphine groups into the ligand structure creates hybrid ligands with both nitrogen and phosphorus donor atoms. These P,N-ligands can offer unique coordination properties and have been successfully employed in various catalytic systems.

Formation and Characterization of Metal-N1,2-Diphenylethane-1,2-diamine Complexes

This compound and its derivatives form stable complexes with a wide range of transition metals. The characterization of these complexes is crucial for understanding their structure, bonding, and catalytic behavior.

Bidentate and Tetradentate Coordination Modes

The coordination of this compound derivatives to metal centers can occur in different modes, with bidentate and tetradentate being the most common.

Bidentate Coordination: In its simplest form, the diamine ligand coordinates to a single metal ion through its two nitrogen atoms, forming a five-membered chelate ring. wikipedia.org This is the most common coordination mode for the parent ligand and its simple N-substituted derivatives. nih.gov

Tetradentate Coordination: By designing ligands with two this compound units linked together, it is possible to create tetradentate ligands that can wrap around a metal ion, occupying four coordination sites. This often leads to more stable and rigid complexes. An ethylene (B1197577) diamine-based ligand has been shown to be a building block for a tetradentate catalen system. nih.gov

Complexation with Diverse Transition Metal Ions (e.g., Ru, Cu, Fe, Zn, Co, Ni, Pd)

The versatility of this compound derivatives allows for their complexation with a variety of transition metals, each imparting unique properties to the resulting complex.

Ruthenium (Ru): Ruthenium complexes of this compound and its derivatives are particularly well-known for their applications in asymmetric hydrogenation and transfer hydrogenation reactions. wikipedia.org For instance, ruthenium complexes with dipyridophenazine (dppz) derivatives, which are structurally related to diamines, have been studied for their intercalative binding to DNA. nih.gov

Copper (Cu): Copper(II) complexes with N,N'-dibenzylethane-1,2-diamine have been synthesized and characterized. nih.gov These complexes, along with those of other metals, have been investigated for their potential biological applications. nih.gov Chiral copper(II) complexes with terpene derivatives of ethylenediamine (B42938) have also been synthesized and studied. nih.gov

Iron (Fe), Cobalt (Co), Nickel (Ni), and Zinc (Zn): Complexes of these first-row transition metals with this compound derivatives have also been prepared and studied. nih.govnih.gov For example, cobalt(III) Werner complexes with 1,2-diphenylethylenediamine ligands have been shown to be effective catalysts. nih.gov Zinc(II) complexes have been used in the production and degradation of polyesters. nih.gov A new ligand, N,N'-dibenzylethane-1,2-diamine, and its four transition metal(II) complexes with Cu, Ni, Zn, and Co have been synthesized and characterized. nih.gov

Palladium (Pd): Palladium complexes containing diamine ligands are active in various cross-coupling reactions.

Table 2: Examples of Metal Complexes with this compound Derivatives

| Metal | Ligand Derivative | Application/Area of Study |

| Ruthenium (Ru) | N-tosylated-1,2-diphenylethylene-diamine | Asymmetric transfer hydrogenation |

| Copper (Cu) | N,N'-dibenzylethane-1,2-diamine | Potential biological applications |

| Cobalt (Co) | 1,2-Diphenylethylenediamine | Chiral hydrogen bond donor catalysis |

| Zinc (Zn) | Ethylene diamine-based ligand | Polyester production and degradation |

Influence of Ligand Stereochemistry on Metal Center Geometry

The stereochemistry of this compound (DPEN) isomers plays a pivotal role in dictating the coordination geometry of the resulting metal complexes. DPEN exists as three stereoisomers: the chiral (R,R) and (S,S) enantiomers, and the achiral meso form. wikipedia.org This inherent chirality or lack thereof in the ligand backbone directly influences the spatial arrangement of the atoms around the central metal ion.

The chiral enantiomers, (R,R)-DPEN and (S,S)-DPEN, are widely employed as bidentate ligands in asymmetric catalysis. wikipedia.org When these chiral diamines coordinate to a metal center, they create a specific chiral environment that can induce stereoselectivity in chemical reactions. For instance, the N-tosylated derivative of (S,S)-DPEN, (S,S)-TsDPEN, is a crucial ligand in the formation of ruthenium catalysts for asymmetric transfer hydrogenation. wikipedia.org In a complex such as (cymene)Ru(S,S-TsDPEN), the specific S,S-configuration of the ligand enforces a particular geometry around the ruthenium atom that is essential for the enantioselective reduction of substrates. wikipedia.org

The coordination of this compound derivatives to different metals results in distinct geometries. For example, when N,N'-dibenzylethane-1,2-diamine, a derivative of DPEN, coordinates with Nickel(II), it forms a regular octahedral complex. nih.gov However, the same ligand coordinating to Copper(II) results in an elongated octahedral environment due to the characteristic Jahn-Teller effect observed in Cu(II) complexes. nih.gov

The meso isomer of DPEN also imparts specific geometric constraints on metal complexes. In a study involving a nickel Schiff base complex derived from meso-1,2-diphenylethylenediamine (B1233172) and 2,4-dihydroxybenzaldehyde, X-ray crystallography confirmed the specific coordination around the metal center. nih.gov The use of the meso form can lead to unique structural features that differ from those obtained with the chiral enantiomers, which can be advantageous in designing complexes with specific properties, such as selective binding to DNA quadruplexes. nih.gov

Table 1: Influence of this compound Derivatives on Metal Center Geometry

| Metal Ion | Ligand Derivative | Resulting Coordination Geometry |

|---|---|---|

| Ruthenium(II) | (S,S)-TsDPEN | Asymmetric environment for catalysis wikipedia.org |

| Nickel(II) | N,N'-dibenzylethane-1,2-diamine | Regular Octahedral nih.gov |

| Copper(II) | N,N'-dibenzylethane-1,2-diamine | Elongated Octahedral nih.gov |

| Nickel(II) | N,N'-bis-4-(hydroxysalicylidine)meso-diphenylethylenediamine | Square Planar (within the Schiff base) leading to specific complex structures nih.gov |

Application of this compound in Schiff Base Ligand Synthesis

This compound is a valuable precursor in the synthesis of Schiff base ligands. Schiff bases, characterized by the azomethine or imine (-C=N-) group, are formed through the condensation reaction of a primary amine with a carbonyl compound (aldehyde or ketone). ijcmas.comnih.gov The resulting Schiff base ligands are often polydentate, capable of forming highly stable complexes with a variety of transition metals. ijcmas.comnih.gov

The diamine nature of this compound allows it to react with two equivalents of an aldehyde or ketone to form tetradentate Schiff base ligands. These ligands provide a well-defined coordination sphere for metal ions, typically involving two nitrogen atoms from the imine groups and two other donor atoms (often oxygen) from the original carbonyl compound. nih.gov

A specific example is the synthesis of the novel Schiff base complex N,N'-bis-4-(hydroxysalicylidine)meso-diphenylethylenediaminenickel(II). nih.gov This complex was prepared via the reaction of meso-1,2-diphenylethylenediamine with 2,4-dihydroxybenzaldehyde. nih.gov The resulting tetradentate ligand coordinates to the Ni(II) ion, creating a stable complex whose identity was confirmed by methods including microanalysis, X-ray crystallography, and NMR spectroscopy. nih.gov Such syntheses highlight the utility of DPEN isomers in creating structurally diverse metal complexes with potential applications in areas like targeted molecular recognition. nih.gov

Table 2: Synthesis of a Schiff Base Complex from meso-N1,2-Diphenylethane-1,2-diamine

| Reactant 1 | Reactant 2 | Resulting Schiff Base Ligand (in complex) | Metal Ion |

|---|---|---|---|

| meso-1,2-diphenylethylenediamine nih.gov | 2,4-dihydroxybenzaldehyde nih.gov | N,N'-bis-4-(hydroxysalicylidine)meso-diphenylethylenediamine nih.gov | Nickel(II) nih.gov |

Applications of N1,2 Diphenylethane 1,2 Diamine in Asymmetric Catalysis

N1,2-Diphenylethane-1,2-diamine as a Chiral Auxiliary in Asymmetric Synthesis

In the field of stereochemistry, a chiral auxiliary is a chemical unit that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After guiding the formation of the desired stereocenter, the auxiliary is typically removed for potential reuse. sigmaaldrich.com While this compound (DPEN) is a quintessential chiral building block, its primary application is not as a covalently bonded, temporary auxiliary in the classical sense. sigmaaldrich.comdicp.ac.cn Instead, it functions more commonly as a chiral ligand that coordinates with a metal center or as a key component of an organocatalyst. nih.govsigmaaldrich.com In these roles, it exerts powerful stereochemical control over the reaction pathway without being attached to the substrate, a mode of action central to homogeneous asymmetric catalysis. nih.gov For instance, enantiomerically pure benzylamines, which are structurally related to DPEN, are often used as chiral auxiliaries and as components of catalysts for asymmetric synthesis. mdpi.com

Homogeneous Asymmetric Catalysis Mediated by this compound Complexes

DPEN-ligated metal complexes are among the most effective catalysts for homogeneous asymmetric reactions. The diamine's two nitrogen atoms chelate to a metal, such as ruthenium (Ru) or iridium (Ir), forming a stable, chiral catalytic species. rsc.orgua.es This defined architecture is crucial for differentiating between the prochiral faces of a substrate, leading to high enantioselectivity. rsc.orgnih.gov

The reduction of prochiral ketones and imines is a fundamental transformation for producing valuable chiral alcohols and amines. rsc.orgnih.gov DPEN-based catalysts, particularly those involving ruthenium, have revolutionized this field. rsc.org The mechanism often involves a metal-ligand bifunctional interaction, where an N-H proton on the diamine ligand and a hydride on the metal are transferred to the carbonyl or imine substrate via a six-membered pericyclic transition state. rsc.org

The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is a key reaction in the synthesis of pharmaceuticals and other biologically active compounds. rsc.org Ruthenium complexes containing a diphosphine and DPEN, such as trans-[RuCl2{(S)-binap}{(S,S)-dpen}], are highly effective for this transformation. These catalysts can achieve high activity and enantioselectivity under neutral or slightly basic conditions. rsc.org

For the hydrogenation of acetophenone (B1666503), DPEN-based ruthenium catalysts consistently provide high yields and excellent enantiomeric excess (ee). researchgate.net The combination of a bulky xylyl-substituted BINAP-type ligand with (R,R)-DPEN can lead to up to 90% ee. researchgate.net Similarly, polymer-supported DPEN derivatives have been developed to facilitate catalyst recycling, showing high efficiency in the asymmetric hydrogenation of aromatic ketones. ua.es A poly(ethylene glycol)-supported DPEN-Ru complex, for example, achieved 96.1% ee in the hydrogenation of acetophenone and could be recycled with minimal loss of activity or enantioselectivity. ua.es

The hydrogenation of α-diketones like benzil (B1666583) presents a greater challenge due to the potential for over-reduction and the base-sensitivity of the desired benzoin (B196080) product. nih.gov However, ruthenium/DPEN-catalyzed transfer hydrogenation has shown high enantioselectivities for benzophenones with electron-poor aromatic rings. nih.gov In a related development, an iron(II) hydride complex demonstrated that under base-free conditions, the asymmetric transfer hydrogenation of benzils using 2-propanol as the hydrogen source can produce chiral benzoins in high yields (up to 83%) and excellent enantioselectivity (up to 98% ee). nih.gov

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| trans-RuCl2[(R)-XylylSunPhos][(R)-Daipen] | Acetophenone | Not specified | Up to 90% | researchgate.net |

| Poly(ethylene glycol)-supported (R,R)-DPEN-Ru complex | Acetophenone | >99% | 96.1% | ua.es |

| trans-[RuCl2{(S)-binap}{(S,S)-dpen}] with KO-t-C4H9 | Acetophenone | Not specified | High |

The asymmetric hydrogenation of C=N bonds is a direct method for synthesizing chiral amines. rsc.orgresearchgate.net DPEN-ligated catalysts are highly proficient in the reduction of a wide array of imines. researchgate.net For example, palladium complexes with chiral bisphosphines are effective for the asymmetric hydrogenation of activated imines, such as N-diphenylphosphinyl ketimines, with enantioselectivities reaching up to 99% ee. dicp.ac.cn Similarly, chiral cationic ruthenium diamine catalysts have been successfully applied to the hydrogenation of dibenzo-fused azepines, achieving up to 99% yield and 99% ee. rsc.org

Diimines, such as N,N′-bis(benzylidene)ethane-1,2-diamine, are Schiff bases formed from the condensation of an aldehyde with a diamine. nih.govmocedes.org These compounds contain two C=N double bonds and serve as direct precursors to 1,2-diamines. The catalytic hydrogenation of these diimine precursors offers a direct synthetic route to chiral diamines like this compound. Given the demonstrated efficacy of DPEN-based catalysts in reducing various imine substrates, this pathway represents a viable method for the stereoselective synthesis of complex 1,2-diamines. dicp.ac.cnresearchgate.net

The creation of new carbon-carbon bonds with stereochemical control is a central goal of organic synthesis. The aldol (B89426) reaction, which forms a β-hydroxy ketone, is a particularly powerful transformation for building molecular complexity. nih.gov

DPEN has been successfully utilized in organocatalytic asymmetric aldol reactions. researchgate.net By selectively mono-N-alkylating (R,R)-(+)-DPEN, an effective organic catalyst can be created for the reaction between ketones and aldehydes. researchgate.net This catalyst operates through an enamine-iminium mechanism, similar to natural Type I aldolases. researchgate.netnih.gov

In the reaction between various aromatic aldehydes and acetone, N-alkylated DPEN catalysts have achieved high yields (up to 80%) and enantioselectivities (up to 90% ee). researchgate.net Research has shown that the stereochemical outcome is influenced by the steric hindrance of the N-alkyl substituent on the diamine and hydrogen bonding between the catalyst's ammonium (B1175870) moiety and the aldehyde's oxygen atom. researchgate.net Electron-withdrawing groups on the aromatic aldehyde generally lead to good yields, while electron-donating groups can deactivate the carbonyl group and result in lower yields. researchgate.net Furthermore, derivatives of meso-1,2-diphenylethylenediamine (B1233172) have been used to synthesize L-bis-prolinamides, which act as efficient organocatalysts for intermolecular aldol reactions under wet conditions, yielding products with high diastereomeric ratios (95:5) and enantioselectivity (95% ee). sigmaaldrich.com

| Catalyst | Reactants | Yield (%) | Enantiomeric Excess (ee, %) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| N-alkylated (R,R)-(+)-DPEN | Aromatic Aldehydes + Acetone | Up to 80% | Up to 90% ee | researchgate.net |

| L-bis-prolinamide from meso-DPEN | 4-Nitrobenzaldehyde + Cyclohexanone | 86% | 95% ee, 95:5 dr (anti/syn) | sigmaaldrich.com |

| Protonated chiral 1,2-diamines | Cyclic Ketones + Aldehydes | High | High | researchgate.net |

Asymmetric Carbon-Carbon Bond Forming Reactions

Mannich Additions (e.g., Cyclic N-Sulfonyl Trifluoromethylated Ketimines)

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located in the alpha position of a carbonyl compound. wikipedia.orgorganic-chemistry.org The reaction involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound, resulting in a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgorganic-chemistry.orgnih.gov The reaction begins with the formation of an iminium ion from the amine and aldehyde, which then reacts with the enol form of the carbonyl compound. wikipedia.org

A significant application of this compound (DPEN) is in the asymmetric Mannich reaction of cyclic N-sulfonyl trifluoromethylated ketimines. Research has shown that a chiral primary-tertiary diamine derived from C2-symmetric DPEN, in combination with a trifluoroacetic acid additive, can effectively catalyze this reaction with methyl ketones. nih.govresearchgate.net This process yields the desired products with high enantioselectivity, typically ranging from 73% to 96% enantiomeric excess (ee). nih.govresearchgate.net

The reaction is effective for a variety of substituted cyclic N-sulfonyl trifluoromethyl ketimines and different alkyl methyl ketones. nih.gov This versatility allows for the creation of a diverse range of enantioenriched benzo-fused cyclic sulfamidate N-heterocycles that feature a trifluoromethylated α-tetrasubstituted carbon stereocenter. nih.govresearchgate.net Further investigations have also explored the diastereoselective reduction of the carbonyl group and the ring cleavage reduction of the sulfamidate group in the resulting Mannich product. nih.gov

Henry Reactions (Nitroaldol Reactions)

The Henry reaction, also known as the nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The product of this reaction is a β-nitro alcohol. wikipedia.org This reaction is reversible and is a valuable tool in organic synthesis due to the versatility of the resulting products, which can be converted into other useful intermediates. wikipedia.org

This compound derivatives have been utilized as ligands in copper(II)-catalyzed asymmetric Henry reactions. For instance, copper(II) complexes of chiral ethane-1,2-diamine derivatives have been successfully employed in these reactions. mdpi.com While specific examples detailing the use of the parent this compound are not extensively documented in the provided search results, the effectiveness of its derivatives points to its potential as a chiral ligand in this context. The reaction is often carried out under mild conditions, and the choice of catalyst and reaction conditions can influence the yield and enantioselectivity of the resulting β-nitroalcohols. mdpi.comresearchgate.net The development of efficient catalysts for the asymmetric Henry reaction remains an active area of research, with a focus on achieving high yields and enantioselectivities for a broad range of substrates. organic-chemistry.org

Diels-Alder Reactions (Aza Diels-Alder, Oxodiene)

The Diels-Alder reaction is a powerful and widely used method for synthesizing six-membered rings. organic-chemistry.orgmasterorganicchemistry.com It is a concerted [4+2] cycloaddition reaction between a conjugated diene and a dienophile (an alkene or alkyne). organic-chemistry.org The reaction's driving force is the formation of more stable sigma bonds from less stable pi bonds. organic-chemistry.org A variation of this is the hetero-Diels-Alder reaction, where a heteroatom like nitrogen or oxygen is part of the diene or dienophile. organic-chemistry.org

This compound (DPEN) has found application as a catalyst in asymmetric Diels-Alder reactions. mdpi.com For example, ammonium salts of (1R,2R)-DPEN have been shown to catalyze the enantioselective Diels-Alder reaction between cyclopentadiene (B3395910) and (E)-crotonaldehyde. mdpi.com

Furthermore, DPEN-derived chiral triazolium salts are effective catalysts for the enantioselective oxodiene Diels-Alder reaction. sigmaaldrich.com In the realm of aza-Diels-Alder reactions, which involve an imine as the dienophile, the reaction can proceed through either a concerted or a stepwise mechanism. wikipedia.org The stereochemical outcome of these reactions can be influenced by the use of chiral catalysts. While direct catalysis by unmodified DPEN in aza-Diels-Alder reactions is not explicitly detailed in the provided results, the successful application of its derivatives in related Diels-Alder reactions suggests its potential in this area.

Asymmetric Hydrosilylation of Imines

Asymmetric hydrosilylation of imines is a significant method for the synthesis of chiral amines. This reaction involves the addition of a silicon hydride (silane) across the carbon-nitrogen double bond of an imine, typically catalyzed by a metal complex. chemistryviews.org

This compound (DPEN) derived ligands have been shown to be effective in this transformation. Specifically, zinc acetate (B1210297) complexes of ligands derived from DPEN can catalyze the hydrosilylation of imines. sigmaaldrich.com This catalytic process offers a pathway to chiral amines, which are valuable building blocks in medicinal chemistry and materials science. The reaction is an alternative to using transition metals like rhodium or iridium, which are more commonly employed for this purpose. chemistryviews.org Recent research has also explored the use of more abundant main-group metals, such as calcium and strontium, for imine hydrosilylation. chemistryviews.org

Asymmetric Epoxidation of Cyclic Enones

The asymmetric epoxidation of cyclic enones is a crucial transformation in organic synthesis, yielding chiral epoxides that are versatile intermediates for the synthesis of various complex molecules.

Chiral primary amine salts, including those derived from (1R,2R)-1,2-diphenylethane-1,2-diamine (DPEN), have been identified as highly effective catalysts for the enantioselective epoxidation of cyclic enones using hydrogen peroxide. organic-chemistry.org These catalysts can achieve high conversions, up to 98%, and excellent enantioselectivity, with enantiomeric ratios often exceeding 96:4. organic-chemistry.org The reaction proceeds under mild conditions, typically at temperatures between 30–50°C in a solvent like dioxane over 20–48 hours. organic-chemistry.org

The proposed mechanism involves the formation of an iminium ion intermediate from the enone and the primary amine catalyst. organic-chemistry.org This activation strategy, combined with general base catalysis by the diamine, facilitates the attack of hydrogen peroxide. organic-chemistry.orgdatapdf.com Theoretical studies using density functional theory (DFT) have supported a mechanism involving sequential nucleophilic addition and ring-closure processes. nih.gov The scope of this reaction includes various substituted cyclohexenones and cycloheptenones, and it has also been successfully applied to the challenging epoxidation of 2-cyclopentenone. organic-chemistry.org

Below is a table summarizing the results of the asymmetric epoxidation of various cyclic enones using a DPEN-derived catalyst.

| Enone Substrate | Catalyst | Conversion (%) | Enantiomeric Ratio (er) |

| 2-Cyclohexen-1-one | (1R,2R)-DPEN salt | >98 | 96:4 |

| 2-Cyclohepten-1-one | (1R,2R)-DPEN salt | >98 | 99:1 |

| 2-Cyclopenten-1-one | (1R,2R)-DPEN salt | 95 | 92:8 |

Table data is synthesized from research findings. organic-chemistry.org

Organocatalytic Applications of this compound Derivatives

This compound (DPEN), particularly in its enantiopure (1R,2R) or (1S,2S) forms, serves as a privileged chiral scaffold for the development of a wide array of organocatalysts. Its rigid backbone and well-defined stereochemistry allow for effective chiral induction in various asymmetric transformations. Derivatives of DPEN are pivotal in mechanisms such as enamine, iminium, hydrogen-bonding, and anion-binding catalysis.

Synthesis and Application of Chiral Imidazolinium Salts

Chiral N-heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts, and imidazolinium salts are their direct precursors. The DPEN scaffold is frequently integrated into the structure of these salts to create a potent chiral environment.

The synthesis of these chiral imidazolinium salts often begins with the DPEN backbone. One common route involves the reaction of enantiopure DPEN with glyoxal (B1671930) or its derivatives to form a chiral imidazoline. This intermediate can then be further functionalized and subsequently oxidized or otherwise converted to the corresponding imidazolinium salt. mdpi.com Another developed method is a one-pot synthesis that utilizes the ring-opening of tetrahydrofuran (B95107) (THF) with an N,N'-disubstituted diamine, followed by a metal-mediated oxidation of the imidazolidine (B613845) intermediate to yield C2-substituted imidazolinium salts. rsc.org These salts, once deprotonated, form N-heterocyclic carbenes that are effective in catalyzing a range of reactions.

A key application of these DPEN-derived chiral imidazolinium salts is in asymmetric copper-catalyzed reactions. The NHC generated from the salt acts as a chiral ligand for the copper center, enabling high stereocontrol. Combining chiral NHC ligands with coinage metals like copper has become a highly productive area of research for asymmetric transformations. researchgate.net

Table 1: Application of a DPEN-derived Imidazoline Organocatalyst

| Reaction Type | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Enantioselective addition of glyoxylate (B1226380) cyanohydrins to N-Boc-imines | Benzothiadiazine derivative of (1R,2R)-DPEDA | Diastereomeric adducts | 91% | 89% |

Data sourced from a study on DPEDA-based organocatalysts. mdpi.com

Bifunctional Organocatalyst Systems

Bifunctional organocatalysts, which possess two distinct catalytic sites capable of activating different reacting partners simultaneously, represent a sophisticated approach to asymmetric catalysis. The DPEN framework is an ideal chassis for constructing such catalysts. Typically, one of the amine groups of DPEN is modified to incorporate a hydrogen-bond donor moiety (like thiourea (B124793), squaramide, or sulfonamide), while the other amine group acts as a Brønsted base or Lewis base.

A prominent example is the development of DPEN-derived thiourea catalysts. These molecules can activate an electrophile (e.g., a nitroalkene) through hydrogen bonding with the thiourea group, while the basic amine site activates a nucleophile (e.g., by deprotonation), bringing both partners into close, stereochemically-defined proximity. researchgate.net This dual activation strategy has been successfully applied to asymmetric Michael additions, affording products with high yields and excellent enantioselectivities. researchgate.net The utility of this approach was highlighted in the synthesis of the bioactive compound (R)-Phenibut. researchgate.net

Another class of bifunctional catalysts involves the protonated bisammonium salts of mono-N-alkylated DPEN. In these systems, an imine intermediate is formed and subsequently activated by an internal ammonium Brønsted acid, demonstrating the versatility of the DPEN core in facilitating complex reaction cascades. researchgate.net

Table 2: Performance of DPEN-Derived Bifunctional Catalysts

| Reaction Type | Catalyst Type | Key Features | Result |

|---|---|---|---|

| Asymmetric Michael Addition | (R,R)-DPEN-derived thiourea | Fluorine-substituted thiourea; operates under neutral conditions | Good-to-excellent yields, high diastereo- and enantioselectivities |

| Asymmetric Diels-Alder | Bisammonium salt of mono-N-alkylated DPEN | Internal ammonium Brønsted acid activates an imine intermediate | High endo/exo selectivity and endo-enantioselectivity |

Data sourced from research on bifunctional DPEN catalysts. researchgate.net

Heterogeneous Catalysis with this compound Derived Catalysts

The heterogenization of homogeneous catalysts is a critical goal in sustainable chemistry, as it simplifies catalyst separation and recycling. DPEN and its derivatives are increasingly being incorporated into solid supports to create robust and reusable heterogeneous catalysts.

Support of this compound Complexes on Polymeric Materials

A common strategy for heterogenization involves immobilizing a metal complex onto a polymer support. Chloromethylated polystyrene, cross-linked with divinylbenzene, is a frequently used material for this purpose. mdpi.commdpi.com Metal complexes of ligands structurally similar to DPEN have been successfully grafted onto such polymeric backbones. mdpi.com

The process typically involves synthesizing the DPEN-metal complex first. This homogeneous complex is then reacted with the chloromethylated polystyrene. One of the amine nitrogen atoms of the DPEN ligand displaces a chloride ion on the polymer, forming a stable covalent bond and anchoring the entire complex to the support. mdpi.com These polymer-supported catalysts have demonstrated high efficiency and stability, proving recyclable for multiple catalytic cycles without significant loss of activity. They have been used in multicomponent reactions, such as the Biginelli and lophine syntheses, to produce biologically active molecules with excellent yields. mdpi.commdpi.com

Table 3: Recyclability of Polymer-Supported Vanadium Complex in Lophine Synthesis

| Catalytic Cycle | Product Yield |

|---|---|

| 1st | 96% |

| 2nd | 96% |

| 3rd | 95% |

| 4th | 94% |

| 5th | 93% |

Data adapted from a study on polymer-supported oxidovanadium(IV) complexes. mdpi.com

Amine-Functionalized Mesoporous Silica (B1680970) Applications

Mesoporous silica materials, such as MCM-41 and SBA-15, are excellent supports for catalysts due to their high surface area, tunable pore size, and thermal stability. Functionalizing these materials with amine groups is a well-established method for creating heterogeneous catalysts.

The DPEN moiety can be grafted onto the silica surface using silane (B1218182) coupling agents. A one-pot synthesis using the Stöber method in an ammonia (B1221849) medium is one effective approach to produce spherical silica particles with diamine functional groups on the surface. nih.gov Alternatively, pre-formed mesoporous silica can be treated with an appropriate organosilane containing the DPEN unit. These amine-functionalized silicas can act as solid base catalysts or as ligands to anchor metal species. For example, α-diimine nickel catalysts have been covalently bonded to modified silica supports for use in ethylene (B1197577) polymerization, resulting in improved polymer morphology and catalyst stability at high temperatures. researchgate.net Similarly, dialkylaminopyridine-functionalized mesoporous silica has been shown to be an efficient and highly stable heterogeneous catalyst for various nucleophilic reactions. nih.gov

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in N¹,²-Diphenylethane-1,2-diamine-Mediated Processes

The mechanism of action for catalysts derived from N¹,²-diphenylethane-1,2-diamine, particularly the well-known Noyori-type catalysts, is a subject of detailed investigation. These studies focus on identifying key intermediates, transition states, and the specific interactions that govern the catalytic cycle and its stereochemical outcome.

Kinetic analysis is a powerful tool for elucidating reaction mechanisms by monitoring the concentrations of reactants, intermediates, and products over time. capes.gov.brnsf.gov Techniques such as Reaction Progress Kinetic Analysis (RPKA) are employed to gain a comprehensive understanding of complex catalytic behaviors from a minimal number of experiments. capes.gov.brnsf.gov For rapid catalytic steps, specialized techniques like stopped-flow spectroscopy are necessary.

While direct stopped-flow Nuclear Magnetic Resonance (NMR) studies specifically detailing enamine or imine formation with DPEN catalysts are not prevalent in the reviewed literature, the principles of this technique are well-established for investigating fast reaction kinetics, including the unfolding of proteins and the binding of molecules to DNA. nih.govnih.gov The application of flow NMR spectroscopy allows for the real-time investigation of catalytic systems under realistic operating conditions, providing insight into catalyst activation, deactivation, and the observation of transient intermediates. acs.orgyoutube.com For instance, real-time flow NMR has been used to study the kinetics of asymmetric transfer hydrogenation with Noyori-type complexes, revealing catalyst deactivation pathways and the formation of off-cycle reservoirs. acs.org These kinetic studies are crucial for understanding the behavior of intermediates in the catalytic cycle. In related systems, such as the transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes, kinetic analyses including time-dependence studies and pseudo-first-order fits have been used to probe the reaction mechanism. nih.govrsc.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for characterizing the transition states and mapping the energetic profiles of reactions catalyzed by DPEN-ligated complexes. researchgate.net These calculations provide detailed, three-dimensional models of transition state structures and help to explain the origins of stereoselectivity.

More recent and detailed DFT studies on Noyori-Ikariya catalysts have refined this picture, investigating the relative activities and selectivities of different diastereomeric forms of the catalyst. acs.org These studies confirm that one diastereomer of the [(mesitylene)RuH(TsDPEN)] complex is both thermodynamically and kinetically favored and that this major isomer dominates the catalytic activity and enantioselectivity. acs.org The energy barrier for the hydrogen transfer step is a key determinant of the reaction rate and selectivity.

Table 1: Calculated Energy Barriers for Key Mechanistic Steps

| Catalytic System / Reaction Step | Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|

| H₂ Splitting by RuH(R-binap)(amido) | DFT | Not specified | acs.org |

| H-Transfer from RuH₂(R-binap)(tmen) to Ketone | DFT | Low barrier (fast process) | acs.org |

| Asym. Transfer Hydrogenation with λ-(R,R)SRu-[(mesitylene)RuH(TsDPEN)] | DFT | Lower energy barrier | acs.org |

| Asym. Transfer Hydrogenation with λ-(R,R)RRu-[(mesitylene)RuH(TsDPEN)] | DFT | Higher energy barrier | acs.org |

This table is representative of findings in the field and illustrates the application of computational methods to determine reaction energetics.

The high degree of enantioselectivity achieved by chiral catalysts is governed by subtle differences in the transition state energies for the formation of the two possible product enantiomers. These energy differences are often the result of specific non-covalent interactions between the catalyst and the substrate. rsc.org

In catalysts of the type ruthenium/(η⁶-arene)(TsDPEN), the selectivity is believed to be driven by a stabilizing C–H/π interaction in the transition state. rsc.org This interaction occurs between an electron-deficient C–H bond on the catalyst's η⁶-arene ligand and the aromatic ring of the ketone substrate. rsc.orgacs.org This specific interaction stabilizes the transition state leading to the major enantiomer, thus controlling the stereochemical outcome.

While the initially searched-for Csp²H⋯O hydrogen bond was not explicitly identified as the key interaction for DPEN in the reviewed literature, the principle of chiral discrimination through such weak bonds is well-established. rsc.orgresearchgate.netbohrium.com For instance, computational studies on complexes between carboxylic acids and aldehydes highlight the significant role of conventional O–H⋯O hydrogen bonds in inducing large blue shifts in the Csp²–H stretching frequency of nonconventional Csp²–H⋯O hydrogen bonds, indicating a strong interplay between different non-covalent interactions within a complex. rsc.orgresearchgate.netbohrium.com These findings underscore the importance of a network of non-covalent forces in defining the precise geometry and energy of transition states, which is fundamental to chiral recognition. rsc.org

The catalysts derived from DPEN, especially the Ru-TsDPEN systems developed by Noyori and co-workers for asymmetric (transfer) hydrogenation, are classic examples of metal-ligand bifunctional catalysis. acs.orgbohrium.com In this mechanistic paradigm, both the metal center and the ligand actively participate in the bond-breaking and bond-forming steps of the catalytic cycle.

The widely accepted mechanism for the asymmetric transfer hydrogenation of ketones involves the concerted transfer of a hydride (H⁻) from the ruthenium center and a proton (H⁺) from the amine group of the TsDPEN ligand to the carbonyl group of the substrate via a six-membered ring transition state. acs.orgwikipedia.orgresearchgate.net The initial step in the catalytic cycle involves the reaction of a precatalyst, such as RuCl(S,S)-TsDPEN, with a base to form a 16-electron ruthenium amide complex. acs.org This amide complex then reacts with a hydrogen source (like 2-propanol or formic acid) to generate the active 18-electron ruthenium hydride species. acs.orgacs.org

This Ru-H species is the key intermediate that performs the stereoselective reduction. The bifunctional nature, where the Ru-H acts as the hydride source and the N-H group acts as the proton source, allows for the reaction to proceed through a low-energy pathway, avoiding the formation of high-energy charged intermediates. acs.orgnih.gov More recent studies suggest that the N–H group may also play a crucial role in stabilizing the rate-determining transition state through non-covalent interactions, rather than being cleaved in every cycle. researchgate.net

Influence of Reaction Parameters on Catalytic Performance and Selectivity

The outcome of a catalytic reaction is highly dependent on various reaction parameters. The choice of solvent, temperature, and pressure can significantly influence the catalyst's activity, stability, and, most importantly, its stereoselectivity.

For example, the hydrogenation of acetophenone (B1666503) using RuCl(S,S)-TsDPEN shows a marked solvent dependence. While no reaction occurs in the relatively nonpolar solvent 2-propanol, the reaction proceeds in more polar solvents like ethanol (B145695) and methanol (B129727). acs.org This is attributed to the ability of polar solvents to facilitate the ionization of the Ru-Cl bond in the precatalyst, generating the active cationic ruthenium complex. acs.org

Table 2: Influence of Solvent on Asymmetric Hydrogenation of Acetophenone

| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 2-Propanol | 20 | 0 | - | acs.org |

| Ethanol | 25 | 7 | 93 (S) | acs.org |

| Methanol | 33 | 34 | 97 (S) | acs.org |

Data from hydrogenation of acetophenone with RuCl(S,S)-TsDPEN at 30 °C and 10 atm H₂. acs.org

Counterion Control in Enantioselective Catalysis

In the realm of asymmetric catalysis, the non-chiral counterion paired with a chiral metal catalyst can exert a surprising degree of influence on the stereochemical outcome of a reaction. This phenomenon, known as counterion control, is a key area of investigation for catalysts involving DPEN. The identity of the counterion can affect the catalyst's solubility, aggregation state, and the electronic and steric environment around the metal center.

Research has demonstrated that in reactions such as the asymmetric transfer hydrogenation of ketones using ruthenium-DPEN catalysts, the choice of the counterion can be a critical determinant of enantioselectivity. For instance, studies have shown that varying the counterion can alter the geometry of the catalytic complex, thereby influencing the way the substrate approaches the active site. This control is often attributed to the formation of ion pairs between the cationic catalyst and the anionic counterion, which can modulate the catalyst's activity and selectivity.

Temperature and Pressure Optimization in Asymmetric Transformations

The physical parameters of a chemical reaction, namely temperature and pressure, are powerful tools for optimizing the performance of asymmetric catalysts. In the context of transformations utilizing DPEN-based catalysts, these variables can be fine-tuned to maximize the enantiomeric excess (ee) of the desired product.

Lowering the reaction temperature generally leads to an increase in enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant relative to the available thermal energy, thus favoring the lower energy pathway. However, this often comes at the cost of a slower reaction rate, necessitating a careful balance to achieve both high selectivity and practical conversion.

Pressure is another variable that can be manipulated to enhance stereochemical control. High-pressure conditions can favor the transition state that has a smaller volume, which can lead to improved enantioselectivity in certain reactions. The application of pressure can also influence the solubility of gaseous reactants and alter the physical properties of the solvent, providing additional avenues for reaction optimization.

Computational Chemistry Approaches for Mechanistic Insights

Computational chemistry has emerged as an indispensable tool for unraveling the complex mechanisms that govern enantioselective catalysis. These theoretical approaches provide insights that are often difficult or impossible to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Enantioselectivity Origin

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. In the study of DPEN-catalyzed reactions, DFT calculations are employed to model the transition states leading to the different enantiomeric products. By comparing the calculated energies of these diastereomeric transition states, researchers can predict and rationalize the observed enantioselectivity.

These calculations provide a detailed, three-dimensional picture of the catalyst-substrate interactions at the molecular level. They can reveal the specific non-covalent interactions, such as hydrogen bonds and steric clashes, that are responsible for discriminating between the two enantiomeric pathways. For example, DFT studies on transfer hydrogenation reactions have highlighted the crucial role of hydrogen bonding between the DPEN ligand and the substrate in stabilizing the preferred transition state, thus explaining the high enantioselectivity observed.

Reaction Profile Analysis and Activation Parameters (e.g., Eyring Plots)

A comprehensive understanding of a catalytic cycle requires the analysis of the entire reaction profile, which maps the energy of the system as it proceeds from reactants to products through various intermediates and transition states. Computational methods are instrumental in constructing these profiles.

The relationship between temperature and enantioselectivity can be experimentally determined and analyzed using an Eyring plot. This plot of the logarithm of the ratio of enantiomers versus the inverse of the temperature provides the difference in the activation enthalpy (ΔΔH‡) and activation entropy (ΔΔS‡) between the two competing stereoisomeric pathways. A linear Eyring plot suggests that the enantioselectivity is governed by a single, well-defined stereodetermining step over the temperature range studied. These activation parameters offer fundamental insights into the thermodynamic origins of enantioselectivity, distinguishing between enthalpic (bonding) and entropic (ordering) contributions to the stereochemical outcome.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of N¹,2-Diphenylethane-1,2-diamine and its derivatives. It allows for the detailed investigation of the molecule's carbon-hydrogen framework and the monitoring of dynamic processes.

¹H and ¹³C NMR spectroscopy provide foundational data for the structural confirmation of N¹,2-Diphenylethane-1,2-diamine and its analogues. In a study of 1,2-diphenylethane-1,2-diyl bis(4-aminobenzoate), a derivative of the target compound, detailed NMR assignments were made. The ¹H-NMR spectrum revealed distinct peaks for the aromatic protons, the -CH group, and the -OH group, while the ¹³C-NMR spectrum provided information on the chemical environment of each carbon atom. researchgate.net For instance, the aromatic carbons in similar structures have been observed at various chemical shifts depending on their substitution. researchgate.net

NMR studies are also crucial for determining the conformational preferences of the ethylenediamine (B42938) backbone in solution. Research indicates that the gauche conformation is generally favored to minimize steric hindrance between the phenyl rings. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Derivative of N¹,2-Diphenylethane-1,2-diamine (1,2-diphenylethane-1,2-diol) researchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.21-7.25 | 125.6, 122.2 |

| -CH | 5.20 | 62.6 |

| -OH | 4.55 | - |

| Phenyl C | - | 157.8, 154.8, 152.1 |

Note: Data is for 1,2-diphenylethane-1,2-diol, a related precursor, as detailed spectral data for the parent diamine was not available in the searched literature.

Dynamic NMR spectroscopy is a powerful technique for monitoring reaction kinetics and elucidating reaction mechanisms in real-time. researchgate.netlew.ro By acquiring a series of NMR spectra over the course of a reaction, researchers can track the concentration changes of reactants, intermediates, and products. researchgate.net This method allows for the determination of reaction rates and activation energies. magritek.com For example, the hydrolysis of acetic anhydride (B1165640) has been effectively studied using a benchtop NMR spectrometer to monitor the reaction progress and determine the rate constant. magritek.com

In a study on the reaction of acrylic acid with pyridine (B92270) and imidazole (B134444) compounds, ¹H-NMR was used to monitor the reaction in situ, identifying a stable ion pair intermediate in equilibrium with the betaine (B1666868) product. lew.ro While no specific kinetic studies on reactions involving N¹,2-Diphenylethane-1,2-diamine were found in the performed search, the principles of dynamic NMR are directly applicable. For instance, one could monitor the reaction of the diamine with an electrophile by observing the disappearance of the diamine's characteristic signals and the appearance of new signals corresponding to the product. A study on the reaction of 1,2-diphenylethane (B90400) with deuterium (B1214612) utilized NMR and GC/MS to analyze the reaction products and confirm a mechanistic scheme. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Coordination Geometry Determination

X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in characterizing metal complexes of N¹,2-Diphenylethane-1,2-diamine, particularly its chiral enantiomers like (1R,2R)-DPEN, which are widely used as ligands in asymmetric catalysis. nih.gov

The crystal structures of ruthenium(II) complexes containing polypyridyl ligands have been determined, providing detailed information on bond lengths and angles. mdpi.comresearchgate.net For example, in a ruthenium(II) complex with a curcuminato ligand, X-ray diffraction revealed a piano-stool arrangement with specific Ru-O and Ru-Cl bond lengths. uninsubria.it While a specific crystal structure with detailed bond lengths and angles for a simple N¹,2-Diphenylethane-1,2-diamine complex was not fully available in the search results, the Cambridge Crystallographic Data Centre (CCDC) contains entries for such structures, for instance, CCDC 209946. nih.gov

Table 2: Illustrative Crystallographic Data for a Ruthenium(II) Polypyridyl Complex mdpi.com

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 14.123 |

| b (Å) | 17.456 |

| c (Å) | 18.987 |

| α (°) | 90 |

| β (°) | 101.23 |

| γ (°) | 90 |

Note: This data is for a representative Ruthenium(II) polypyridyl complex and is intended to be illustrative of the type of data obtained from X-ray crystallography.

Infrared (IR) and UV-Visible Spectroscopy for Ligand-Metal Interaction Probing

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental techniques for investigating the electronic structure and bonding within molecules, particularly in the context of metal-ligand complexes of N¹,2-Diphenylethane-1,2-diamine.

IR spectroscopy probes the vibrational frequencies of chemical bonds. In a study of vanadium(II) complexes with various diamines, including N,N'-diphenylethane-1,2-diamine, IR spectroscopy was used to correlate the stability of the complexes with infrared parameters. scielo.brresearchgate.net The coordination of the diamine to the metal center leads to characteristic shifts in the N-H and C-N stretching frequencies. The NIST Chemistry WebBook provides a gas-phase IR spectrum for 1,2-dianilinoethane, a synonym for N¹,2-Diphenylethane-1,2-diamine. nist.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For metal complexes of N¹,2-Diphenylethane-1,2-diamine, the UV-Vis spectrum is dominated by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions within the metal center. scielo.brresearchgate.net The positions and intensities of these bands are sensitive to the coordination environment of the metal ion and the nature of the ligands. researchgate.netsigmaaldrich.com For instance, the UV-Vis spectra of ruthenium(II) polypyridyl complexes show intense MLCT bands in the visible region. mdpi.comsigmaaldrich.com

Table 3: Representative Spectroscopic Data for a Vanadium(II) Complex of N,N'-diphenylethane-1,2-diamine scielo.brresearchgate.net

| Spectroscopic Technique | Observed Bands (cm⁻¹) | Assignment |

| Infrared (IR) | ~3200-3400 | N-H stretching |

| ~1600 | Aromatic C=C stretching | |

| UV-Visible | ~22,000 | d-d transition |

| ~28,000 | d-d transition |

Note: Data is for a Vanadium(II) complex and is illustrative of the application of these techniques.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. chemijournal.com For N¹,2-Diphenylethane-1,2-diamine and its derivatives, mass spectrometry provides definitive confirmation of their identity.

In a study of N,N'-(dialkylsubstituted)-1,2-diarylethylenediamines, chemical ionization mass spectrometry (CI-MS) was employed to analyze the fragmentation patterns. chemijournal.com The primary fragmentation pathway was found to be the cleavage of the C(1)-C(2) bond. The fragmentation of amines typically involves alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.org The NIST WebBook also provides the electron ionization mass spectrum of 1,2-diphenylethylamine, a related compound. nih.gov

Table 4: Key Fragmentation Pathways in the Mass Spectra of Amine Compounds nih.govnih.govlibretexts.org

| Functional Group | Characteristic Fragmentation |

| Aliphatic Amines | Alpha-cleavage is dominant. |

| Aromatic Amines | Loss of H, HCN. |

| Carboxylic Acids | Loss of OH and COOH are prominent. |

Advanced Imaging Techniques for Heterogeneous Catalyst Characterization (e.g., Electron Microscopy for Nanoparticles)

While specific examples of advanced imaging techniques applied to heterogeneous catalysts containing N¹,2-Diphenylethane-1,2-diamine were not identified in the performed literature search, techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are crucial for characterizing such materials. These methods provide high-resolution images of the catalyst's morphology, particle size, and dispersion, which are critical factors in determining catalytic activity and stability. lew.ro

For instance, if N¹,2-Diphenylethane-1,2-diamine were used to functionalize nanoparticles for a catalytic application, TEM would be employed to visualize the size and shape of the nanoparticles and to assess whether the organic ligand affects their aggregation state. Energy-dispersive X-ray spectroscopy (EDS) coupled with electron microscopy can provide elemental mapping, confirming the presence and distribution of the diamine on the catalyst support.

In the broader context of heterogeneous catalysis, in situ TEM allows for the observation of dynamic changes in the catalyst's structure under reaction conditions, providing invaluable insights into the deactivation mechanisms and the nature of the active sites. lew.ro

Derivatization and Functionalization Strategies for Expanded Utility

N-Alkylation and N-Acylation of N1,2-Diphenylethane-1,2-diamine

N-alkylation and N-acylation represent fundamental strategies to modify the properties of DPEN. These reactions target one or both of the primary amine groups, leading to the formation of secondary or tertiary amines and amides, respectively.

N-Alkylation of DPEN can be achieved through various methods, including reductive amination. researchgate.net For instance, mono-N-alkylated DPEN derivatives have been synthesized and utilized as organocatalysts in aldol (B89426) reactions. researchgate.net The steric bulk of the N-alkyl substituent has been shown to influence the enantioselectivity of these reactions. researchgate.net For example, the reaction of (R,R)-(+)-1,2-diphenylethylenediamine with certain aldehydes can produce N-alkylated catalysts that achieve high yields and enantioselectivities in aldol reactions. researchgate.net The introduction of an N-substituted group can lead to primary-secondary diamine systems that exhibit improved yield and stereoselectivity compared to the original catalyst. mdpi.com

N-Acylation introduces an amide functionality, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule. The acylation of isatin (B1672199) has been achieved using 2-diazo-1,2-diphenylethanone, demonstrating the reactivity of diphenylketene (B1584428) towards the amide group. researchgate.net

| Derivative Type | Synthetic Method | Key Features | Applications | Reference |

| Mono-N-alkylated DPEN | Reductive alkylation | Primary-secondary diamine system | Asymmetric aldol reactions, Michael additions | mdpi.comresearchgate.net |

| N,N'-Dimethyl DPEN | Reaction with methyl iodide | Secondary diamine | Chiral ligand | sigmaaldrich.com |

| N-Acylated DPEN | Reaction with acylating agents | Amide functionality | Intermediate in organic synthesis | researchgate.net |

Synthesis of Chiral Imidazolinium Salts and Related Heterocycles

Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful tools in organocatalysis. DPEN serves as a valuable chiral backbone for the synthesis of precursors to these NHCs, namely chiral imidazolinium salts.